3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(thiophen-2-ylmethyl)propanamide
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Description
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(thiophen-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The mode of action of the compound is not well understood at this time. Given the complexity of the compound’s structure, it is likely that it interacts with its targets in a unique and specific manner. More research is needed to elucidate the exact mechanisms by which the compound exerts its effects .
Pharmacokinetics
The compound’s bioavailability, as well as its absorption, distribution, metabolism, and excretion profiles, will be critical factors in determining its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects will depend on the compound’s specific targets and mode of action, as well as the biochemical pathways it affects .
Properties
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(thiophen-2-ylmethyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-15(18-10-11-4-3-9-24-11)8-7-14-17(23)19-13-6-2-1-5-12(13)16(22)20-14/h1-6,9,14H,7-8,10H2,(H,18,21)(H,19,23)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMSDRQCLBETKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.